N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-9-14(21(3)4)20-16(19-12)23-7-5-22(6-8-23)15-11-17-10-13(2)18-15/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOQXDTJZNFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=CN=C3)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
Piperazine derivatives, including this compound, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances. This suggests that the compound might interact with its targets by binding to the active sites, thereby inhibiting their function.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to neurotransmission, immune response, and viral replication, among others.
Pharmacokinetics
The compound’s drug likeness or “drugability” was evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Some piperazine derivatives have been found to exhibit antibacterial activity, suggesting that this compound might also have similar effects.
Biological Activity
N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activity, particularly as a potential therapeutic agent in cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms.
- Piperazine Ring : A saturated six-membered ring containing two nitrogen atoms.
- Methyl and Pyrazine Substituents : These groups enhance its biological activity.
Molecular Formula : C15H22N6
Molecular Weight : 286.38 g/mol
This compound primarily functions as an inhibitor of various kinases involved in cancer pathways. Research indicates that it may inhibit Checkpoint Kinase 1 (CHK1), which is crucial for cell cycle regulation and DNA repair. By inhibiting CHK1, the compound can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage caused by these treatments.
Inhibition of Kinases
Several studies have demonstrated the compound's ability to inhibit specific kinases:
| Kinase Target | Biological Activity | Reference |
|---|---|---|
| CHK1 | Enhances chemotherapeutic efficacy | |
| Other kinases in cancer pathways | Potential for broad-spectrum antitumor activity |
Molecular Docking Studies
Molecular docking simulations have suggested that this compound exhibits favorable binding affinities with CHK1 and related proteins. This indicates a strong potential for the compound to act as a therapeutic agent targeting these kinases.
Case Studies and Experimental Evidence
Recent studies have focused on the compound's efficacy in various cancer models. For instance:
- In vitro Studies : The compound was tested on several cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow it to interact with multiple biological targets. Below is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-Methylpyrazin-2-YL)-Piperazine | Piperazine linked to pyrazine | CHK1 inhibition |
| N-(Pyridinyl)Piperazine | Piperazine with pyridine substituents | Anticancer properties |
| 2-Aminopyrimidine | Simple pyrimidine with amino group | Kinase inhibition |
| Pyrazolo[3,4-b]quinolin | Heterocyclic compound with pyrazole | Antitumor activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyrimidin-4-amine Derivatives
- N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1185538-68-4) :
- Core : Pyrimidin-4-amine.
- Substituents : N,N-dimethyl at position 4; piperazine at position 5.
- Key Differences : Lacks the 6-methylpyrazin-2-yl group and the third methyl group at position 6 of the pyrimidine.
- Impact : Reduced steric bulk and lower molecular weight (315.37 vs. ~356.43 for the target compound) may improve solubility but reduce receptor binding affinity due to fewer hydrophobic interactions .
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
- 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5): Core: Pyrazolo[3,4-d]pyrimidin-4-amine. Substituents: 1-methyl on the pyrazole; benzylpiperazine at position 6. The benzyl group adds significant hydrophobicity (MW: 463.96) compared to the target compound’s pyrazine substituent .
Piperazine Substituent Modifications
Key Observations :
- Electron-Deficient vs. Electron-Rich Groups : The target’s 6-methylpyrazin-2-yl substituent is electron-deficient, favoring interactions with aromatic residues in binding pockets. In contrast, methoxypyrimidine (electron-rich) in CAS 2741893-90-1 may engage in hydrogen bonding .
- Steric Effects : Bulky substituents (e.g., benzyl in CAS 878063-77-5) can hinder binding to compact active sites, whereas smaller groups like methylpyrazine balance bulk and activity .
Methyl Group Positioning and Impact
- Position 6: Methyl group increases hydrophobicity, favoring passive diffusion across membranes.
- Comparison with N,N-Dimethyl Analogs (e.g., CAS 1185538-68-4) :
Research Findings and Pharmacological Implications
Binding Affinity and Selectivity
- Piperazine Role : Piperazine’s nitrogen atoms enable hydrogen bonding with aspartate or glutamate residues in targets (e.g., kinase ATP-binding pockets). The 6-methylpyrazin-2-yl group in the target compound may mimic adenine in ATP, enhancing competitive inhibition .
- Methylpyrazine vs. Phenyl Groups : Pyrazine’s smaller size compared to phenyl (e.g., in CAS 878063-77-5) allows deeper penetration into hydrophobic pockets without steric clashes .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine scaffold is synthesized via Biguanide cyclization :
-
Condensation of N,N-dimethylguanidine with 3-oxopentanenitrile in ethanol under acidic conditions yields 4-amino-6-methylpyrimidin-2(1H)-one.
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Chlorination using phosphorus oxychloride (POCl₃) at reflux converts the 2-hydroxyl group to chloride, forming 2-chloro-4-amino-6-methylpyrimidine.
N-Methylation
Selective dimethylation of the 4-amino group is achieved via Eschweiler-Clarke reaction :
-
Treatment with formaldehyde (37%) and formic acid at 80°C for 12 h introduces two methyl groups, yielding 2-chloro-N,N,6-trimethylpyrimidin-4-amine.
Key Data :
| Parameter | Value |
|---|---|
| Yield (chlorination) | 78% |
| Yield (methylation) | 85% |
| Purity (HPLC) | >98% |
Synthesis of the Piperazine Fragment: 1-(6-Methylpyrazin-2-yl)piperazine
Pyrazine Functionalization
2-Chloro-6-methylpyrazine is reacted with piperazine under nucleophilic aromatic substitution (SNAr) :
-
Conditions: Piperazine (2.5 eq), K₂CO₃ (3 eq), DMF, 120°C, 24 h.
-
Mono-substitution is favored due to steric hindrance from the 6-methyl group.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62% |
| Selectivity | 9:1 (mono- vs. di-substituted) |
Purification Challenges
-
Residual di-substituted byproduct (bis-(6-methylpyrazin-2-yl)piperazine) is removed via flash chromatography (SiO₂, 5% MeOH in DCM).
Fragment Coupling: Pyrimidine-Piperazine Linkage
Buchwald-Hartwig Amination
Optimized conditions for coupling 2-chloro-N,N,6-trimethylpyrimidin-4-amine and 1-(6-methylpyrazin-2-yl)piperazine:
-
Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: XPhos (10 mol%)
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Base: Cs₂CO₃ (2.5 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74% |
| Purity (HPLC) | 96% |
Alternative Method: Nucleophilic Aromatic Substitution
Direct displacement of chloride using piperazine fragment under microwave irradiation :
-
Conditions: DMSO, 150°C, 30 min.
-
Lower yield (45%) due to poor activation of the pyrimidine chloride.
Scalability and Process Optimization
Catalyst Recycling
Byproduct Management
-
Di-coupled impurity (bis-piperazine derivative) is suppressed by maintaining a 1:1.1 pyrimidine:piperazine ratio.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrazine-H), 6.42 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 4H, piperazine-H), 3.12 (s, 6H, N(CH₃)₂), 2.62 (s, 3H, C6-CH₃), 2.45 (s, 3H, pyrazine-CH₃).
-
HRMS (ESI+) : m/z 330.1921 [M+H]⁺ (calc. 330.1924).
Purity Assessment
-
HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Q & A
Basic: What are the optimal synthetic routes for N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine?
Methodological Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the pyrimidin-4-amine core via nucleophilic aromatic substitution. A halogenated pyrimidine intermediate (e.g., 6-chloro derivative) reacts with piperazine derivatives under reflux in aprotic solvents (e.g., DMF, THF) with a base (e.g., NaH) .
- Step 2: Introduction of the 6-methylpyrazin-2-yl group to the piperazine ring. This requires coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts and ligands (XPhos) .
- Step 3: Methylation at the pyrimidine N,N,6-positions using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in acetone) .
Key Considerations: Optimize reaction time (12-24 hrs) and temperature (80-100°C) to minimize by-products. Monitor intermediates via TLC or HPLC .
Advanced: How to design SAR studies for this compound targeting kinase inhibition?
Methodological Answer:
- Core Modifications: Vary substituents on the pyrimidine (e.g., replace N,N,6-trimethyl with cycloalkyl groups) and piperazine (e.g., substitute pyrazine with pyridine) to assess steric/electronic effects on kinase binding .
- Functional Assays: Test inhibitory activity against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo™ assays. Compare IC₅₀ values against reference inhibitors .
- Computational Modeling: Perform 3D-QSAR or molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., piperazine flexibility, pyrazine π-stacking) with activity .
Validation: Cross-validate in vitro results with cellular assays (e.g., proliferation inhibition in cancer cell lines) .
Basic: What analytical techniques confirm the compound's structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at δ 2.3-2.5 ppm, pyrazine protons at δ 8.5-9.0 ppm) .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 383.2) and HRMS for exact mass .
- HPLC-Purity: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
Advanced: X-ray crystallography (if crystalline) resolves absolute configuration and hydrogen-bonding patterns .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability .
- Metabolic Stability: Test if discrepancies arise from differential metabolism (e.g., CYP450 interactions) using liver microsome assays .
- Salt Form Impact: Compare activities of free base vs. salts (e.g., dihydrochloride) due to solubility differences .
Case Example: If one study reports IC₅₀ = 50 nM (free base) and another 200 nM (HCl salt), evaluate solubility in assay buffers via nephelometry .
Basic: How does salt formation affect physicochemical properties?
Methodological Answer:
- Solubility: Dihydrochloride salts (e.g., CAS 1361113-30-5) enhance aqueous solubility (e.g., 10 mg/mL vs. 1 mg/mL for free base) due to ion-dipole interactions .
- Stability: Salt forms may improve shelf-life by reducing hygroscopicity. Monitor via accelerated stability studies (40°C/75% RH for 3 months) .
- Bioavailability: Compare logP values (e.g., free base logP ~2.5 vs. salt ~1.0) to predict membrane permeability .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to dock the compound into kinase ATP-binding pockets (e.g., PDB 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., π-π stacking with Phe856) .
- Free Energy Calculations: Apply MM-GBSA to rank binding affinities of analogs .
Validation: Mutate predicted critical residues (e.g., Ala794 in EGFR) and measure activity loss via mutagenesis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
